N''-Quinazolin-2-ylguanidine
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Overview
Description
1-(Quinazolin-2-yl)guanidine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 1-(Quinazolin-2-yl)guanidine consists of a quinazoline ring system attached to a guanidine moiety, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinazolin-2-yl)guanidine can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with cyanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinazoline ring system.
Industrial Production Methods: Industrial production of 1-(Quinazolin-2-yl)guanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts, such as copper or palladium, to facilitate the cyclization and guanidine introduction steps. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, such as bromine or chlorine, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Quinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell signaling.
Pathways Involved: It inhibits the activity of enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in bacteria and cancer cells.
Comparison with Similar Compounds
1-(Quinazolin-2-yl)guanidine can be compared with other quinazoline derivatives to highlight its uniqueness:
Similar Compounds: Quinazoline-2,4-dione, quinazoline-4(3H)-one, and other guanidine derivatives.
Uniqueness: Unlike other quinazoline derivatives, 1-(Quinazolin-2-yl)guanidine combines the properties of both quinazoline and guanidine moieties, resulting in enhanced biological activity and specificity.
Biological Activity
N''-Quinazolin-2-ylguanidine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Quinazoline Derivatives
Quinazoline derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been studied for their antitumor , antibacterial , anti-inflammatory , and antidiabetic properties, among others. The structural diversity of quinazoline derivatives allows for modifications that can enhance their biological efficacy and selectivity against various targets.
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Anticancer Activity :
- This compound has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that certain quinazoline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .
- A notable study demonstrated that specific quinazoline derivatives exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell growth .
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Antibacterial Properties :
- The compound has also been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain derivatives possess substantial antibacterial efficacy, with minimum inhibitory concentration (MIC) values suggesting their potential as novel antibacterial agents .
- Anti-inflammatory Effects :
Table 1: Biological Activities of this compound Derivatives
Notable Research Findings
- Cytotoxicity Assays : A focused library of quinazoline derivatives was synthesized and tested against various cancer cell lines. Two compounds demonstrated broad cytotoxicity across multiple lines, indicating their potential as anticancer agents .
- Molecular Docking Studies : In silico studies have been employed to predict the binding affinity of this compound to specific biological targets. These studies suggest that the compound can effectively interact with enzymes critical for bacterial survival and proliferation .
- Pharmacological Evaluation : A series of pharmacological evaluations highlighted the anti-inflammatory effects of quinazoline derivatives, showcasing their ability to reduce inflammation in preclinical models .
Properties
CAS No. |
102331-12-4 |
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Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-quinazolin-2-ylguanidine |
InChI |
InChI=1S/C9H9N5/c10-8(11)14-9-12-5-6-3-1-2-4-7(6)13-9/h1-5H,(H4,10,11,12,13,14) |
InChI Key |
MELYYJJKRWTTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)N=C(N)N |
Origin of Product |
United States |
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